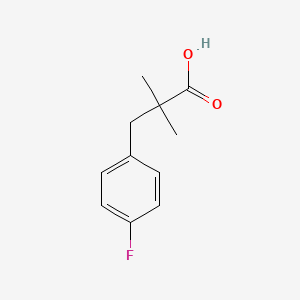

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEYQQNZSXPUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625140 | |

| Record name | 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676621-96-8 | |

| Record name | 4-Fluoro-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676621-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid typically involves the reaction of 4-fluorobenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-2,2-dimethylpropanoic Acid Methyl Ester

This analog replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and substitutes the carboxylic acid with a methyl ester. The ester group may act as a prodrug, requiring hydrolysis to the active carboxylic acid form .

3-(4-Acetylphenyl)-2,2-dimethylpropanoic Acid

The addition of an acetyl group to the phenyl ring introduces a ketone functional group, enhancing polarity. Spectroscopic differences include a distinct 1740 cm⁻¹ IR peak (C=O stretch) and a downfield-shifted carbonyl carbon at δ 183.8 ppm in ¹³C NMR compared to the unmodified compound .

3-(Adamantan-2-yl)-2,2-dimethylpropanoic Acid

Replacing the fluorophenyl group with a bulky adamantane moiety drastically alters steric and electronic properties.

PPARα/δ and PPARα/γ Dual Activators (Compounds 73a and 73b)

These analogs incorporate benzo[d][1,2,3]triazol-2-yl phenoxy groups. While their EC₅₀ values (potency) differ from the reference compound Wy-14643, their efficacy in activating PPAR receptors matches that of Wy-14643.

LOX Inhibitor MK886

MK886 contains a 2,2-dimethylpropanoic acid core but with a p-chlorobenzyl substituent. It inhibits 5-lipoxygenase (LOX) with nanomolar potency, whereas 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid lacks reported LOX activity. This contrast underscores the importance of substituent choice in target specificity .

KFase Inhibitors Identified via Virtual Screening

Compounds like N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide exhibit binding affinities of -9.0 kcal/mol for KFase, comparable to fluorophenyl-containing analogs.

Application-Specific Analogs

3-((tert-Butyldimethylsilyl)oxy)-2,2-dimethylpropanoic Anhydride

This derivative, synthesized via electrochemical methods, demonstrates the versatility of the dimethylpropanoic acid scaffold. The tert-butyldimethylsilyl (TBS) protecting group enhances stability during synthesis, achieving a 36% yield under optimized conditions. The parent compound’s fluorine substituent, by contrast, may offer orthogonal reactivity for further functionalization .

2,2-Dimethylpropanoic Acid (Pivalic Acid)

The parent compound without the fluorophenyl group is widely used as a bulky carboxylic acid in ester prodrugs and catalysis.

Biologische Aktivität

3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFO

- SMILES Notation : CC(C)(CC1=CC=C(C=C1)F)C(=O)O

- InChIKey : UOEYQQNZSXPUOA-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other indole derivatives. This inhibition can lead to reduced production of pro-inflammatory mediators, contributing to its anti-inflammatory properties.

- Cell Signaling Modulation : It is suggested that this compound modulates cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation in cancer cells.

Biochemical Pathways

This compound is likely involved in several metabolic pathways:

- Metabolic Flux Regulation : The compound may interact with metabolic enzymes, affecting the levels of metabolites associated with inflammation and cancer progression.

- Transport Mechanisms : Its transport within cells is mediated by specific transporters that facilitate its cellular uptake and distribution.

Case Studies and Experimental Data

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

-

Anti-inflammatory Activity :

- In vitro studies have shown that similar compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory properties.

-

Anticancer Potential :

- Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. The ability to modulate cell cycle progression further supports the potential use of this compound in cancer therapy.

- DPP-4 Inhibition :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling fluorophenyl precursors with dimethylpropanoic acid derivatives. For example, carbodiimide-mediated coupling (e.g., DCC/DMAP) is effective for forming carboxylic acid derivatives . Optimization includes controlling reaction stoichiometry (e.g., 1:1 molar ratio of reactants), inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm fluorophenyl (¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -115 ppm) and dimethylpropanoic acid (¹H NMR: δ 1.3–1.5 ppm for CH₃ groups) moieties .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (expected [M-H]⁻ ~ 223.1 m/z) .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in water (logP ~2.5–3.0) but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (≤1% DMSO final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group influence the compound’s reactivity in esterification or amidation reactions?

- Methodological Answer : The bulky dimethyl group hinders nucleophilic attack at the β-carbon, directing reactivity toward the carboxylic acid group. For esterification, use acid chlorides (e.g., SOCl₂) or coupling agents (EDC/HOBt) under mild conditions (0–25°C) to minimize side reactions. Kinetic studies via ¹H NMR can track reaction progress and optimize activation time .

Q. What strategies resolve contradictions in reported pKa values for this compound?

- Methodological Answer : Discrepancies in pKa (e.g., 4.8–5.2) arise from solvent polarity and measurement techniques. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) or computational methods (DFT with COSMO solvation models) to reconcile data. Cross-validate with UV-Vis spectroscopy at varying pH .

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

- Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Alternatively, synthesize diastereomeric salts using chiral amines (e.g., (R)-1-phenylethylamine) for crystallographic resolution .

Q. What are the degradation pathways of this compound under accelerated stability testing (e.g., heat, light, pH extremes)?

- Methodological Answer : Expose the compound to stress conditions:

- Thermal : 40–80°C for 14 days; monitor decarboxylation via CO₂ evolution (TGA) or FTIR loss of carboxylic O-H stretch (~2500 cm⁻¹).

- Photolytic : UV light (λ = 320–400 nm) for 48 hours; assess fluorophenyl ring oxidation via LC-MS (m/z +16 for hydroxylation).

- Hydrolytic : pH 1–13 at 25°C; track ester/amide formation by ¹H NMR .

Specialized Methodological Considerations

Q. How can computational modeling predict the compound’s bioavailability and metabolic fate?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 metabolism. Molecular docking (AutoDock Vina) identifies potential interactions with targets like PPARγ or COX-2. Validate predictions with in vitro hepatocyte assays .

Q. What environmental persistence data exist for this compound, and how can its mobility in soil be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.